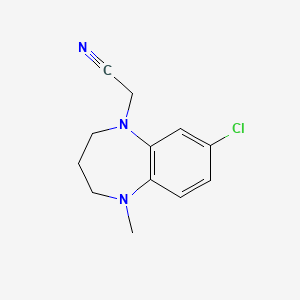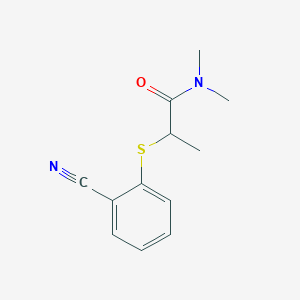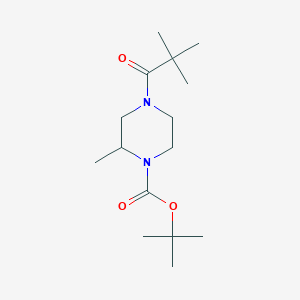
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate, also known as TMC-1, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that is commonly used in the field of medicinal chemistry as a potential drug candidate due to its unique properties.
作用機序
The exact mechanism of action of Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes or receptors that are involved in the disease process. For example, Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can help to increase the levels of acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects:
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can help to protect cells from oxidative stress. Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
実験室実験の利点と制限
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, which makes it ideal for use in medicinal chemistry research. However, there are also some limitations to using Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate in lab experiments. For example, it can be difficult to obtain large quantities of Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate. One potential direction is to investigate its potential as a treatment for other diseases, such as multiple sclerosis or Huntington's disease. Another direction is to explore the use of Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate in combination with other drugs, to determine whether it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate and its potential side effects.
合成法
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate can be synthesized by reacting 2,2-dimethylpropanoyl chloride with tert-butyl 4-aminopiperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction yields Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate as a white solid with a high purity level.
科学的研究の応用
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate has been widely used in scientific research as a potential drug candidate for various diseases. It has been studied for its potential in treating cancer, Alzheimer's disease, and Parkinson's disease. Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate has also been investigated for its antifungal and antibacterial properties.
特性
IUPAC Name |
tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-11-10-16(12(18)14(2,3)4)8-9-17(11)13(19)20-15(5,6)7/h11H,8-10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUFYZPFRYBMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)

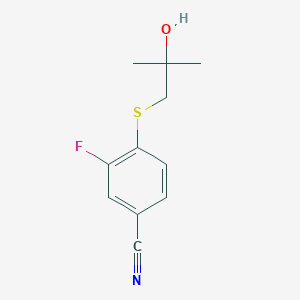
![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)

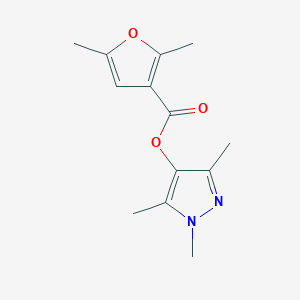
![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)
